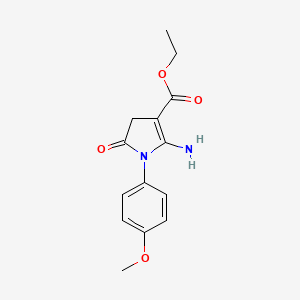

ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Historical Development of Pyrrole and Dihydropyrrole Research

The study of pyrrole derivatives began with the isolation of pyrrole itself from coal tar by Friedrich Ferdinand Runge in 1834. This discovery laid the foundation for exploring heterocyclic systems containing nitrogen. By 1857, pyrrole was further isolated from bone pyrolysate, highlighting its natural occurrence. The structural elucidation of pyrrole’s aromatic properties, including its 6π-electron system and resonance stabilization, emerged in the early 20th century, solidifying its role in organic chemistry.

Dihydropyrroles, partially saturated analogs of pyrrole, gained attention later due to their unique reactivity and applications. The 2016 report by Thomson et al. marked a milestone in dihydropyrrole synthesis, demonstrating rhodium-catalyzed hydroacylation for constructing 4,5-dihydro-1H-pyrrole scaffolds. Subsequent advances, such as copper-catalyzed four-component reactions in 2013, enabled efficient access to polysubstituted dihydropyrroles, including N-aryl variants. These developments underscore the evolution from simple pyrrole isolation to sophisticated synthetic methodologies for dihydropyrroles.

Positional and Functional Classification of Dihydropyrrole Scaffolds

Dihydropyrroles are classified based on the position of saturation within the five-membered ring. For example:

- 2,3-Dihydropyrroles : Saturated at positions 2 and 3, often studied for their pharmacological potential.

- 4,5-Dihydro-1H-pyrroles : Saturated at positions 4 and 5, as seen in ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, which features a ketone at position 5 and an ester at position 3.

Functionalization further categorizes these scaffolds:

| Substituent Position | Common Groups | Example Compound |

|---|---|---|

| 1 (N-position) | Aryl, alkyl | 4-Methoxyphenyl |

| 2 | Amino, alkyl | 2-Amino |

| 3 | Ester, ketone | Ethyl carboxylate |

The title compound exemplifies a 4,5-dihydro-1H-pyrrole with a 4-methoxyphenyl group at N1, an amino group at C2, and an ethyl ester at C3, illustrating how functional diversity enhances applicability.

Significance of 4,5-Dihydro-1H-Pyrrole Systems in Chemical Research

4,5-Dihydro-1H-pyrroles occupy a critical niche due to their balanced stability and reactivity. The partial saturation reduces aromaticity, making the ring susceptible to electrophilic substitution while retaining planar geometry for conjugation. This duality enables their use as intermediates in synthesizing fully saturated pyrrolidines or aromatic pyrroles. For instance, the ketone at C5 in the title compound can undergo reduction or nucleophilic addition, offering pathways to diverse derivatives.

In drug discovery, 4,5-dihydro systems are prized for their ability to mimic transition states in enzymatic reactions. The 2020 review highlighted their presence in natural products and bioactive molecules, such as insecticidal agents targeting hemiptera pests. Additionally, the ethyl carboxylate group in the title compound enhances solubility, a key factor in pharmacokinetic optimization.

Research Relevance of N-Aryl Substituted Dihydropyrroles

N-Aryl substitution introduces steric and electronic modifications that profoundly influence biological activity. The 4-methoxyphenyl group in the title compound donates electron density via resonance, stabilizing the pyrrole ring and modulating interactions with biological targets. This substitution pattern is prevalent in agrochemicals; for example, N-oxydihydropyrroles with spirocyclohexyl groups exhibit systemic insecticidal activity by disrupting molting in aphids.

Synthetic methods for N-aryl dihydropyrroles have advanced significantly. The 2013 four-component reaction using Cu(OAc)₂·H₂O enabled the assembly of tetra- and pentasubstituted derivatives with aryl groups at N1. This approach permits combinatorial diversification, critical for structure-activity relationship studies. The title compound’s synthesis likely leverages similar multicomponent strategies, given its complex substitution pattern.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)-2-oxo-3H-pyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-14(18)11-8-12(17)16(13(11)15)9-4-6-10(19-2)7-5-9/h4-7H,3,8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAKKSIYQPGMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methoxyaniline to form an intermediate, which is then cyclized to produce the desired pyrrole derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in large quantities. The use of advanced catalytic systems and automated processes can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit potential anticancer properties. Ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. For example, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The presence of the methoxy group enhances its interaction with biological membranes, potentially increasing its efficacy as an antimicrobial agent. In vitro studies have reported significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyrrole derivatives. This compound may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This property positions it as a candidate for further research in neuropharmacology.

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to the molecular structure can enhance charge transport properties, making it a promising candidate for next-generation electronic devices .

2. Supramolecular Chemistry

this compound can participate in supramolecular assemblies due to its ability to form hydrogen bonds and π–π stacking interactions. This property is exploited in designing functional materials with specific optical or electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Crystallographic Data

Biological Activity

Ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- CAS Number : [Not specified in the search results]

The compound exhibits several mechanisms of action that contribute to its biological activity:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and improve membrane permeability, thereby facilitating better interaction with biological targets .

Table 1: Comparison of Biological Activities of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo... | 3.12 - 12.5 | Staphylococcus aureus |

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo... | 0.25 | Mycobacterium tuberculosis |

| Ethyl 2-amino-1-(4-bromophenyl)-5-oxo... | Not specified | Various Gram-positive bacteria |

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of various pyrrole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound had a competitive MIC against Staphylococcus aureus, suggesting its potential as a lead compound for further antibiotic development .

Case Study 2: Antituberculosis Research

Another significant study focused on the antitubercular activity of pyrrole derivatives, highlighting that certain modifications could enhance efficacy against Mycobacterium tuberculosis. The study found that compounds with structural similarities to ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo... exhibited promising results with MIC values indicating strong bactericidal activity .

Q & A

Q. What are the common synthetic routes for ethyl 2-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of precursors like β-ketoesters and amines. Optimization includes varying catalysts (e.g., acetic acid or Lewis acids), solvents (ethanol or DMF), and temperatures (80–120°C). For example, a study achieved high purity by refluxing in ethanol with catalytic acetic acid, followed by recrystallization . Reaction yields are improved by controlling stoichiometry and monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding (e.g., amino proton resonance at δ 6.5–7.0 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, confirming the 4-methoxyphenyl group's orientation .

- IR spectroscopy : Peaks at 1680–1720 cm confirm carbonyl groups (ester and ketone) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this pyrrole derivative?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, studies show the 5-oxo group acts as an electron-deficient center, influencing reactivity in substitution reactions . Solvent effects and transition-state modeling further refine reaction pathway predictions, aligning with experimental observations of byproduct formation .

Q. What strategies address discrepancies in experimental yields or byproduct formation during synthesis?

Contradictions in yields often arise from competing reaction pathways. To resolve this:

- Reaction path searches : Quantum chemical calculations identify low-energy intermediates, guiding solvent/catalyst selection (e.g., THF improves regioselectivity over DMF) .

- Byproduct analysis : LC-MS or GC-MS isolates impurities, revealing pathways like over-oxidation or dimerization. Adjusting reaction time or temperature suppresses these .

Q. How does the 4-methoxyphenyl substituent influence the compound’s stability and intermolecular interactions?

The methoxy group enhances solubility in polar solvents and stabilizes the crystal lattice via C–H···O hydrogen bonds (2.8–3.2 Å). Comparative studies with chlorophenyl analogs (e.g., ) show reduced thermal stability due to weaker halogen interactions, highlighting the methoxy group’s role in packing efficiency .

Q. What advanced techniques are used to study the compound’s potential biological activity?

- Molecular docking : Simulates binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- In vitro assays : MTT tests on cell lines assess cytotoxicity, while MIC assays evaluate antimicrobial potency.

- Metabolic stability : HPLC-MS monitors degradation in simulated physiological conditions .

Data Contradiction and Methodological Challenges

Q. How can researchers resolve conflicting data on the compound’s tautomeric behavior in solution versus solid state?

Tautomerism (e.g., keto-enol equilibrium) is solvent-dependent. Solid-state NMR and X-ray crystallography confirm the dominant keto form in crystals, while H NMR in DMSO-d may show equilibrium shifts. Combining these methods with variable-temperature NMR clarifies tautomeric ratios .

Q. What experimental controls are critical when comparing catalytic efficiency in derivative synthesis?

- Internal standards : Use deuterated analogs to normalize spectroscopic data.

- Replicate reactions : Conduct triplicate runs to assess reproducibility.

- Blank experiments : Exclude catalysts to identify uncatalyzed pathways. These controls mitigate artifacts, as highlighted in studies optimizing Pd-catalyzed cross-coupling for pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.